molecular formula C5H10O B157623 2-Butene, 1-methoxy-, (E)- CAS No. 10034-14-7

2-Butene, 1-methoxy-, (E)-

Cat. No. B157623
CAS RN: 10034-14-7
M. Wt: 86.13 g/mol
InChI Key: LQBZMLRJLRSDNW-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butene, 1-methoxy-, (E)- is a chemical compound that belongs to the family of alkenes. It is also known as trans-2-Buten-1-ol, which is a colorless liquid with a boiling point of 96°C. This chemical compound is used in various industries, including pharmaceuticals, agrochemicals, and flavors and fragrances.

Scientific Research Applications

2-Butene, 1-methoxy-, (E)- has several scientific research applications, including its use as a reagent in organic synthesis. It is also used in the production of flavors and fragrances, where it imparts a fruity aroma. Additionally, it is used in the production of agrochemicals and pharmaceuticals.

Mechanism Of Action

The mechanism of action of 2-Butene, 1-methoxy-, (E)- is not well understood. However, it is believed to act as a nucleophile, attacking electrophilic centers in organic molecules.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of 2-Butene, 1-methoxy-, (E)-. However, it has been reported to exhibit cytotoxic activity against cancer cells.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Butene, 1-methoxy-, (E)- in lab experiments include its low toxicity and ease of handling. However, its limited solubility in water can make it difficult to work with in some experiments.

Future Directions

For research on 2-Butene, 1-methoxy-, (E)- include investigating its potential as a therapeutic agent for cancer treatment and exploring its use in the production of new flavors and fragrances.

Synthesis Methods

The synthesis of 2-Butene, 1-methoxy-, (E)- can be achieved through several methods, including the reaction of 2-buten-1-ol with methanol in the presence of a catalyst. Another method involves the reaction of 2-butene-1-ol with sodium methoxide to form 2-butene-1-methoxide, which is then hydrolyzed to form 2-Butene, 1-methoxy-, (E)-.

properties

IUPAC Name

(E)-1-methoxybut-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-3-4-5-6-2/h3-4H,5H2,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBZMLRJLRSDNW-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butene, 1-methoxy-, (E)-

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